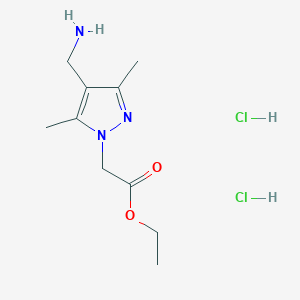

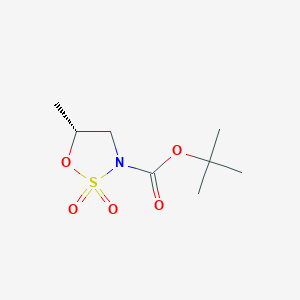

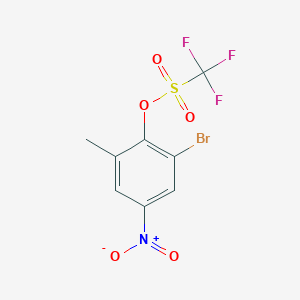

![molecular formula C16H25NO3 B1382158 tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate CAS No. 1696368-40-7](/img/structure/B1382158.png)

tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate” is a chemical compound with the CAS Number: 1696368-40-7 . It has a molecular weight of 279.38 . The IUPAC name for this compound is tert-butyl (3-hydroxy-2-(2-methylbenzyl)propyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO3/c1-12-7-5-6-8-14(12)9-13(11-18)10-17-15(19)20-16(2,3)4/h5-8,13,18H,9-11H2,1-4H3,(H,17,19) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique

Alzheimer's Disease Research

Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, related to the compound , has been studied for its potential in Alzheimer’s disease (AD) treatment. In vitro studies suggested it could act as both β-secretase and an acetylcholinesterase inhibitor, preventing amyloid beta peptide (Aβ) aggregation and fibril formation from Aβ1-42. This compound showed a moderate protective effect in astrocytes against Aβ1-42, reducing TNF-α and free radicals in cell cultures. However, in vivo studies did not observe a significant effect compared to a galantamine model in rats, possibly due to its bioavailability in the brain (Camarillo-López et al., 2020).

Synthesis and Chemical Reactions

The compound tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in many biologically active compounds like omisertinib (AZD9291), has been synthesized through a rapid method. The method included acylation, nucleophilic substitution, and reduction, achieving an 81% yield. This illustrates the compound's significance in the synthesis of complex biologically active molecules (Zhao et al., 2017).

Carbamate Metabolism Studies

Studies on the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice found that both the tert.-butyl group and the N-methyl group were hydroxylated. The major phenolic metabolite identified was m-(beta-hydroxy-tert.-butyl)phenol, indicating significant species variation in the yields of different oxidation products. This suggests that N-demethylation and oxidation of the tert.-butyl groups are catalyzed by different enzymes (Douch & Smith, 1971).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)-3-(2-methylphenyl)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-12-7-5-6-8-14(12)9-13(11-18)10-17-15(19)20-16(2,3)4/h5-8,13,18H,9-11H2,1-4H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTRTZQAJKIOHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

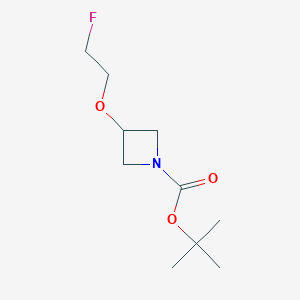

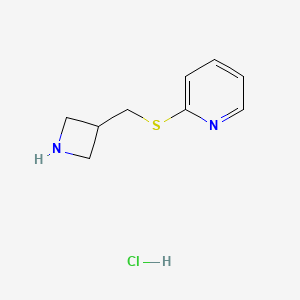

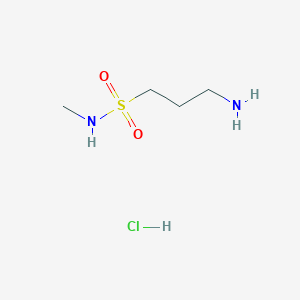

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)

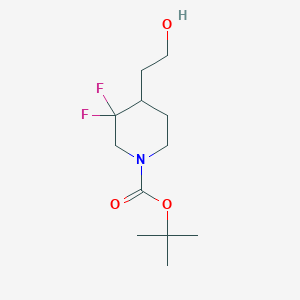

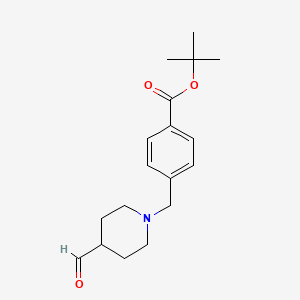

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

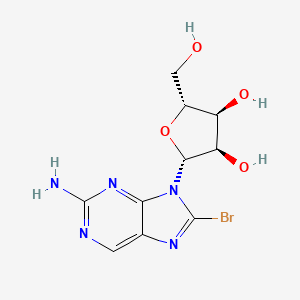

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)